5,6alpha-Epoxy-5alpha-cholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6alpha-epoxy-5alpha-cholestane is the epoxy steroid formed from cholest-5-ene by formal addition of oxygen across the 5,6 double bond with alpha-configuration at both C-5 and C-6. It derives from a hydride of a 5alpha-cholestane.
Scientific Research Applications
Synthesis and Biological Functions
5,6alpha-Epoxy-5alpha-cholestane is a compound involved in various synthesis processes and biological studies. Zhao et al. (2007) demonstrated that 4,5-epoxycholestane-3,6-diols, closely related to this compound, can be used to synthesize cholestane-3,5,6-triol stereoisomers. These stereoisomers are significant for studying the biological functions of oxysterols in biological processes (Zhao, Wang, & Han, 2007).
Role in Cholesterol Oxidation
Lee et al. (2006) explored the formation of cholesterol oxidation products (COPs), including 5,6alpha-epoxycholesterol, in marinated foods during heating. This study highlights the significance of understanding the behavior of such compounds under different conditions (Lee, Chien, & Chen, 2006).
Enzymatic Studies
Mui and Elliott (1975) investigated the 12alpha-hydroxylation of oxygenated 5alpha-cholestanes, providing insights into the enzymatic properties and reactivity of compounds like this compound. This research is vital for understanding the enzymatic interactions and transformations of such sterols (Mui & Elliott, 1975).
Chemical Reactions and Stability
Paillasse et al. (2012) focused on the reactivity of cholesterol-5,6-epoxides, including 5,6alpha-epoxy-cholesterol. They found that these epoxides, unlike other known epoxides, did not react spontaneously with nucleophiles, indicating their stability and unique chemical behavior (Paillasse et al., 2012).
Potential Therapeutic Applications
The synthesis of alkylaminooxysterols from 5,6-alpha-epoxysterols, as studied by de Medina et al. (2009), revealed compounds with potent cell-differentiating activities. These findings suggest possible therapeutic applications in treating cancer and neurodegenerative diseases (de Medina et al., 2009).
Properties
Molecular Formula |
C27H46O |
---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(1S,2R,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1 |
InChI Key |
OJFSRAVBTAGBIM-UXWTYBCRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CCCC5)C)O4)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.